molecular formula C21H21NO2S2 B2382415 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-43-1

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine

Cat. No.: B2382415
CAS No.: 478245-43-1
M. Wt: 383.52
InChI Key: QJSNJTXXBALWQT-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is a complex organic compound with significant potential in various scientific fields This compound features a pyridine ring substituted with methyl groups and phenyl groups containing sulfanyl and sulfonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through radical reactions, transition metal catalysis, or metal-free oxidation . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and enhances the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonyl group can be reduced to sulfanyl under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often used to facilitate these reactions. Temperature and pH control are crucial to achieving the desired reaction outcomes.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and sulfonyl groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-[(4-methylphenyl)sulfanyl]benzene
  • 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
  • 4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid dimethyl ester

Uniqueness

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is unique due to its specific combination of functional groups and substitution pattern on the pyridine ring This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-(4-methylphenyl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c1-14-5-9-18(10-6-14)25-21-20(16(3)13-17(4)22-21)26(23,24)19-11-7-15(2)8-12-19/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNJTXXBALWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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